molecular formula C11H10O2 B1208040 Ethyl phenylpropiolate CAS No. 2216-94-6

Ethyl phenylpropiolate

Cat. No. B1208040
CAS RN: 2216-94-6
M. Wt: 174.2 g/mol
InChI Key: ACJOYTKWHPEIHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl phenylpropiolate and its derivatives involves several catalytic processes. For example, an efficient PBu3-catalyzed α-addition of the P(O)–H bond to ethyl phenylpropiolate has been developed, providing a straightforward method for preparing synthetically useful alkenyl phosphonates and phosphinates under neutral conditions with high atom economy (Salin et al., 2015). Additionally, platinum-catalyzed decarbonylative arylthiolation of unsymmetrical internal alkynes like ethyl phenylpropiolate by thioesters has been reported, confirming the regio- and stereoselective insertion into an S-Pt bond (Yamashita et al., 2008).

Molecular Structure Analysis

The molecular structure of ethyl phenylpropiolate and its derivatives can be quite complex and diverse. For instance, chiral poly(alkyl phenylpropiolate)s bearing stereogenic pendants have been synthesized, and their structures and properties investigated, revealing that the polymers are stable and take helical conformations with preferred handedness (Lam et al., 2004).

Chemical Reactions and Properties

Ethyl phenylpropiolate participates in various chemical reactions, offering pathways to synthesize diverse organic compounds. BF3·OEt2 and MeSO3H-promoted reactions of phenols with ethyl phenylpropiolate have been explored as synthetic routes to neoflavones and potentially flavones, with yields varying significantly depending on the phenols' substituents (Masesane et al., 2022).

Physical Properties Analysis

The physical properties of ethyl phenylpropiolate and related compounds, such as stability and molecular weight, are crucial for their application in various fields. The chiral poly(alkyl phenylpropiolate)s exhibit remarkable stability, with minimal weight loss when heated to ≥300 °C, and no chain scissions when annealed in air at ≥150 °C, underscoring their potential for high-temperature applications (Lam et al., 2004).

Scientific Research Applications

Catalytic Applications

Ethyl phenylpropiolate has been successfully used in various catalytic reactions. In 2008, Yamashita et al. described its use in platinum-catalyzed decarbonylative arylthiolation, highlighting the regio- and stereoselective insertion into an S-Pt bond (Yamashita et al., 2008). Additionally, Salin et al. (2015) developed a PBu3-catalyzed α-addition of the P(O)–H bond to ethyl phenylpropiolate, offering a facile method for preparing alkenyl phosphonates and phosphinates (Salin et al., 2015).

Synthetic Chemistry

Ethyl phenylpropiolate plays a significant role in synthetic chemistry. Yavari et al. (2006) utilized it in the vinylphosphonium salt mediated reaction with aminophenols or hydroxyphenols, producing various derivatives (Yavari et al., 2006). In 2015, Shan Shu-tin reported the synthesis of novel propiolamide derivatives from ethyl phenylpropiolate, emphasizing its utility in creating diverse chemical structures (Shan Shu-tin, 2015).

Reduction Reactions

In the field of reduction reactions, ethyl phenylpropiolate has been used as a key compound. Kaufman et al. (2005) demonstrated its reduction to cinnamate ester, showing how the stereochemistry of the reaction can be controlled by altering the proton source (Kaufman et al., 2005).

Pharmaceutical and Biotechnological Research

Although the focus is on non-pharmaceutical applications, it's worth noting that ethyl phenylpropiolate derivatives have been explored for their potential in biotechnology and pharmaceuticals. For instance, studies have investigated the neuroprotective and antioxidant properties of related compounds (Cunha et al., 2019).

Polymer Synthesis

Ethyl phenylpropiolate has been used in polymer synthesis as well. Lam et al. (2004) synthesized chiral poly(alkyl phenylpropiolate)s, revealing its application in creating polymers with specific structural and chiroptical properties (Lam et al., 2004).

Safety And Hazards

Ethyl phenylpropiolate is combustible . It should be stored at a temperature between 2-8°C . Contact with skin, eyes, and clothing should be avoided, and contaminated clothing and gloves should be removed and washed before re-use . Ingestion should be avoided, and if swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

ethyl 3-phenylprop-2-ynoate
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InChI

InChI=1S/C11H10O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-7H,2H2,1H3
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InChI Key

ACJOYTKWHPEIHW-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C#CC1=CC=CC=C1
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Molecular Formula

C11H10O2
Record name ETHYL PHENYLPROPIOLATE
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DSSTOX Substance ID

DTXSID9074858
Record name Ethyl phenylpropiolate
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Molecular Weight

174.20 g/mol
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Physical Description

Ethyl phenylpropiolate is a clear pale yellow liquid. (NTP, 1992)
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Boiling Point

500 to 518 °F at 760 mmHg (decomposes) (NTP, 1992)
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Flash Point

235 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 75 °F (NTP, 1992)
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Density

1.055 at 77 °F (NTP, 1992) - Denser than water; will sink
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Product Name

Ethyl phenylpropiolate

CAS RN

2216-94-6
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Record name 2-Propynoic acid, 3-phenyl-, ethyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,440
Citations
GS Cameron, JK Baldwin, RC Klann, KE Patrick… - Cancer research, 1991 - AACR
The ability of the hyperplasiogenic irritant ethyl phenylpropiolate (EPP) to act as a tumor promoter in two-stage carcinogenesis and to stimulate cellular events commonly cited as …
Number of citations: 17 aacrjournals.org
U Pongprayoon, L Bohlin, P Baeckström… - Phytotherapy …, 1992 - Wiley Online Library
… In this study, we have investigated a fraction that has an inhibitory effect on ethyl phenylpropiolate-induced rat ear oedema. The effects of this fraction on prostaglandin synthesis and …
Number of citations: 20 onlinelibrary.wiley.com
AV Salin, AV Il'in, FG Shamsutdinova… - Tetrahedron letters, 2015 - Elsevier
… β-carbon atom of ethyl phenylpropiolate initially generates … β-carbon atom of ethyl phenylpropiolate, since ylide 7 would … the P(O)–H bond to ethyl phenylpropiolate using PBu 3 as …
Number of citations: 26 www.sciencedirect.com
S Ruhemann, F Beddow - Journal of the Chemical Society …, 1900 - pubs.rsc.org
It bas recently been shown (this vol., 984) that the aryl ethers OF ethyl P-hydroxycinnamate are readily formed by the union of the sodium phenolates with ethyl phenylpropiolate, and …
Number of citations: 16 pubs.rsc.org
SJ Ehrlich, E Berliner - Journal of the American Chemical Society, 1978 - ACS Publications
… The bromination of ethyl phenylpropiolate has an additional third-order term, /t3[A][Br2][Br_], which corresponds to a bromide ion catalyzed reaction. The bimolecular term also involves …
Number of citations: 11 pubs.acs.org
HN Al‐Jallo, IA Al‐Biaty… - Journal of Heterocyclic …, 1977 - Wiley Online Library
… JY-Cyanoacetyi pyrrolidine, piperidine and morpholine reacted with ethyl phenylpropiolate to give … nitriles reacted with ethyl phenylpropiolate to give the Claisen addition products XVIII. …
Number of citations: 8 onlinelibrary.wiley.com
N Kgakatsi, RRT Majinda, IB Masesane - Arkivoc, 2022 - arkat-usa.org
… In conclusion, the acid-promoted reaction of phenols and ethyl phenylpropiolate was described as a route to neoflavones and a potential route to flavones. Participation of phenols with …
Number of citations: 4 www.arkat-usa.org
MS Newman, SH Merrill - Journal of the American Chemical …, 1955 - ACS Publications
The reasons for the synthesis of a series of ortho-, meta-and para-svhstituted phenylpropiolic acids are given in the accompanying paper. 2 In this paper are described the synthesis …
Number of citations: 34 pubs.acs.org
J Barluenga, FL Ortiz, F Palacios… - Synthetic …, 1983 - Taylor & Francis
… The reaction of ethyl phenylpropiolate with ketimines catalysed by A1C13 yields selectively lt!-4-pyridones. On the other hand tetrahydroquinolines are obtained from l-phenyliminocyclohexane …
Number of citations: 4 www.tandfonline.com
HN Al‐Jallo, F Al‐Azawi - Journal of Heterocyclic Chemistry, 1977 - Wiley Online Library
… ethyl phenylpropiolate (Scheme 1). The first step involves a Michael addition of the pyridyl- … % yield, was similar to the one isolated from the reaction of ethyl phenylpropiolate with aryl- …
Number of citations: 4 onlinelibrary.wiley.com

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